

Application Notes: N-Palmitoyl-D-sphingomyelin-13C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Palmitoyl-D-sphingomyelin-13C*

Cat. No.: *B3026321*

[Get Quote](#)

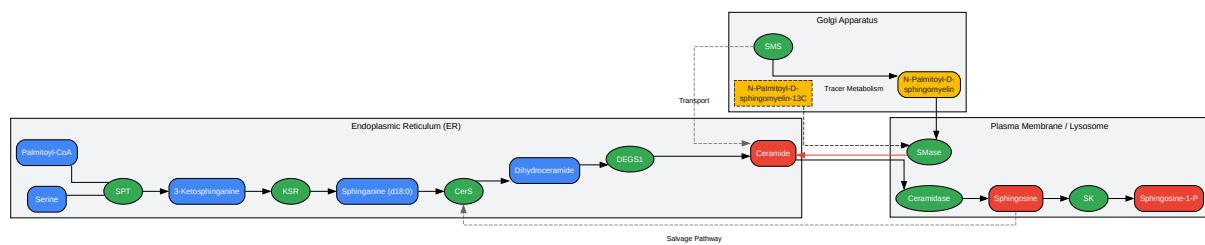
Introduction

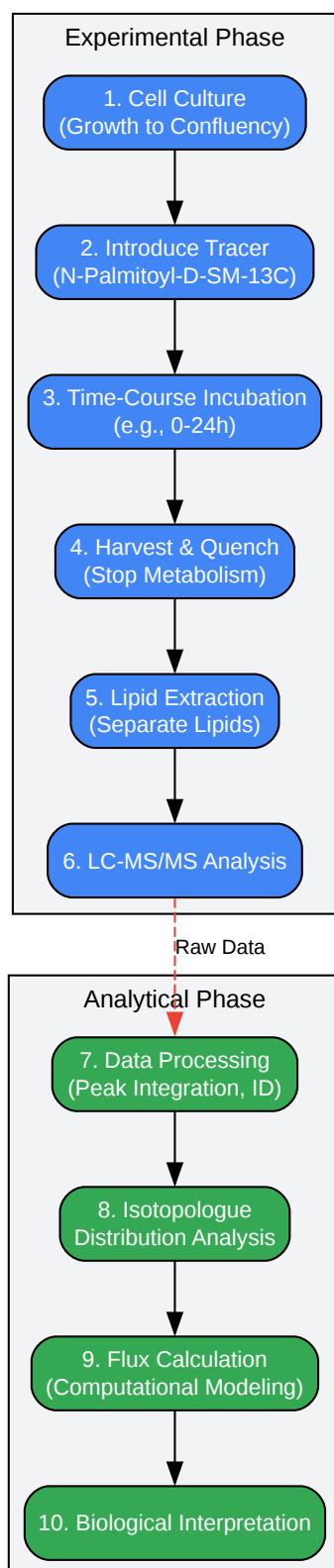
Sphingolipids are a complex class of lipids that serve as both structural components of cell membranes and as critical signaling molecules involved in various cellular processes.^[1] The metabolic pathways governing sphingolipid synthesis and turnover are intricate and their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders.^[2] Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.^[3] The use of stable isotope tracers, such as N-Palmitoyl-D-sphingomyelin labeled with Carbon-13 (¹³C), combined with mass spectrometry, provides a robust tool to trace the metabolic fate of these molecules in living systems, offering deep insights into the dynamics of lipid metabolism.^{[4][5]}

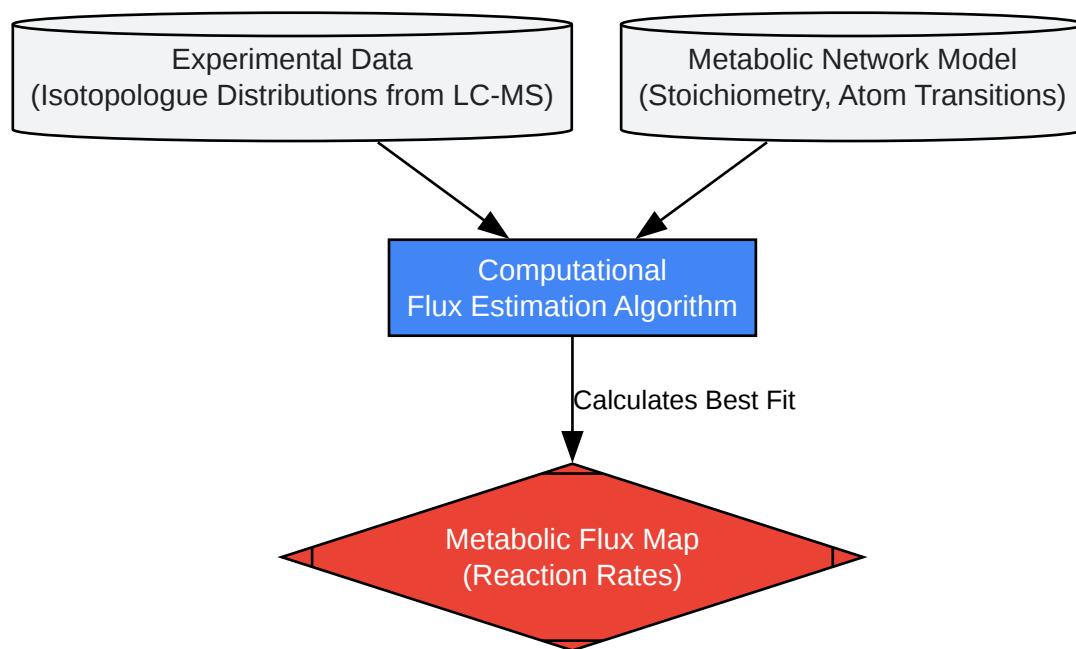
N-Palmitoyl-D-sphingomyelin-¹³C is an isotopically labeled version of a common sphingomyelin (SM) species, containing a palmitoyl (16:0) fatty acid chain.^[6] Introducing this tracer into a biological system allows researchers to track its incorporation, breakdown, and conversion into other lipid species, thereby elucidating the fluxes through various branches of the sphingolipid metabolic network.

Principle of the Method

The core principle involves introducing N-Palmitoyl-D-sphingomyelin-¹³C into a cell culture or organism and monitoring the appearance of the ¹³C label in downstream metabolites over time. When the labeled sphingomyelin is metabolized, the ¹³C atoms are incorporated into subsequent products. By using Liquid Chromatography-Mass Spectrometry (LC-MS/MS),


researchers can distinguish between the endogenous (unlabeled, ^{12}C) and the newly synthesized or modified (labeled, ^{13}C) lipid species.^[7] The rate of incorporation of the ^{13}C label into different lipid pools allows for the calculation of metabolic turnover rates and fluxes.^[8] This approach enables the precise measurement of reaction fluxes, including those in parallel pathways and cycles, which is a significant advantage over other methods.^[9]


Key Applications


- Quantifying Sphingomyelin Turnover: Directly measures the rate at which specific sphingomyelin species are degraded and resynthesized.
- Tracing Ceramide Generation: Tracks the breakdown of sphingomyelin by sphingomyelinase into ceramide, a key signaling molecule. This allows for the study of pathways where ceramide is a central hub.^[1]
- Investigating the Salvage Pathway: Elucidates the flux through the sphingolipid salvage pathway, where sphingosine from sphingolipid breakdown is re-acylated to form new ceramides.
- Studying Disease-Related Metabolic Reprogramming: Compares sphingolipid fluxes in healthy versus diseased states to identify metabolic bottlenecks or alterations that could serve as therapeutic targets.^[2]
- Elucidating Drug Mechanism of Action: Assesses how pharmaceutical compounds affect the flux through sphingolipid metabolic pathways, providing insights into their efficacy and potential side effects.

Sphingolipid Metabolism Pathway

The diagram below illustrates the de novo synthesis and salvage pathways for sphingolipids. N-Palmitoyl-D-sphingomyelin- ^{13}C enters this network primarily at the sphingomyelin node, allowing its metabolic fate to be traced through degradation back to ceramide and subsequent conversions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Application of metabolic flux analysis in metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. academic.oup.com [academic.oup.com]

- 8. Lipidome-wide ¹³C flux analysis: a novel tool to estimate the turnover of lipids in organisms and cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Publishing ¹³C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: N-Palmitoyl-D-sphingomyelin-¹³C in Metabolic Flux Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026321#application-of-n-palmitoyl-d-sphingomyelin-¹³C-in-metabolic-flux-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com